1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC13069706
Molecular Formula: C11H8BrClN2O
Molecular Weight: 299.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrClN2O |
|---|---|
| Molecular Weight | 299.55 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3 |
| Standard InChI Key | YWVXSOPRGNDPEP-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. Key substituents include:
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A 3-bromophenyl group at the 1-position, introducing aromaticity and steric bulk.
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A chlorine atom at the 5-position, enhancing electrophilic reactivity.
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A methyl group at the 3-position, influencing hydrophobic interactions.
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An aldehyde group at the 4-position, enabling condensation reactions and hydrogen bonding.
The presence of bromine and chlorine atoms increases the compound’s molecular polarity, as evidenced by its calculated partition coefficient (LogP) of 2.89, suggesting moderate lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.55 g/mol |
| CAS Number | 43542717 |
| SMILES Notation | CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Br |
| Topological Polar Surface Area | 45.5 Ų |
Spectroscopic Features
Nuclear Magnetic Resonance (NMR):
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NMR (CDCl₃): Peaks at δ 9.85 (s, 1H, CHO), 7.45–7.20 (m, 4H, aromatic H), 2.55 (s, 3H, CH₃).
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NMR: Signals at δ 192.1 (CHO), 148.9 (C=O), 134.2–122.4 (aromatic C), 112.5 (C-Br), 14.2 (CH₃).
Infrared (IR) Spectroscopy:
Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch).
Synthesis and Production Methods
Vilsmeier-Haack Formylation
The most common synthesis route involves the Vilsmeier-Haack reaction, where a preformed pyrazole intermediate undergoes formylation at the 4-position:
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Hydrazone Formation: 3-Bromophenylhydrazine reacts with 3-chloropentane-2,4-dione to yield a hydrazone intermediate.
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Cyclization: The hydrazone is cyclized under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core.
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Formylation: Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C (Step 1); 80°C (Step 3) | 78 |
| Solvent | Dichloromethane (Step 3) | - |
| Catalyst | POCl₃/DMF | - |
Alternative Synthetic Routes
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Oxidation of Alcohols: 4-Hydroxymethylpyrazole derivatives are oxidized using pyridinium chlorochromate (PCC) to yield the aldehyde .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces the bromophenyl group post-cyclization, though this method offers lower regioselectivity.
Biological and Pharmacological Activities
While direct studies on this compound are sparse, structurally related pyrazole-4-carbaldehydes exhibit notable bioactivities:
Anticancer Activity
Pyrazole derivatives induce apoptosis in cancer cell lines by inhibiting topoisomerase II and modulating Bcl-2 family proteins . For example, 1-(4-nitrophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde showed an IC₅₀ of 12.5 µM against MCF-7 breast cancer cells .
Table 3: Hypothesized Biological Profiles (Based on Analogs)
| Activity Type | Target | Potential Mechanism |
|---|---|---|
| Antimicrobial | Bacterial cell wall | Disruption of peptidoglycan synthesis |
| Anticancer | Topoisomerase II | DNA cleavage inhibition |
| Anti-inflammatory | COX-2 enzyme | Prostaglandin suppression |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor for synthesizing:
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Schiff Bases: Condensation with amines yields imines with enhanced bioactivity.
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Chalcone Derivatives: Aldol condensation produces α,β-unsaturated ketones for anticancer screening .
Materials Science
Bromine’s heavy atom effect makes the compound a candidate for:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.
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Luminescent Probes: Functionalization with fluorophores enables metal ion detection.
Analytical Characterization Techniques
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Purity analysis using a C18 column (90:10 acetonitrile/water, retention time = 6.8 min).
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Gas Chromatography-Mass Spectrometry (GC-MS): Molecular ion peak at m/z 299.55 confirms molecular weight.
Spectroscopic Analysis
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UV-Vis Spectroscopy: λₘₐₓ at 280 nm (π→π* transition of the aromatic system).
Future Research Directions
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